

physical and chemical properties of ethyl 4-(1H-pyrrol-1-yl)benzoate

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Compound of Interest

Compound Name: ethyl 4-(1H-pyrrol-1-yl)benzoate

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An In-depth Technical Guide to **Ethyl 4-(1H-pyrrol-1-yl)benzoate**

Abstract

Ethyl 4-(1H-pyrrol-1-yl)benzoate is an organic compound with the molecular formula C₁₃H₁₃NO₂. It belongs to the class of benzoate esters and pyrrole derivatives. This document provides a comprehensive overview of its physical, chemical, and spectroscopic properties. It also details the experimental protocols for its synthesis and characterization, making it a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis. The information is presented in a structured format with quantitative data summarized in tables and a workflow diagram illustrating its synthesis and analysis.

Chemical Structure and Identification

Ethyl 4-(1H-pyrrol-1-yl)benzoate consists of an ethyl benzoate core where a pyrrole ring is attached at the para-position of the benzene ring.

- IUPAC Name: **ethyl 4-(1H-pyrrol-1-yl)benzoate**
- CAS Number: 5044-37-1[1]
- Molecular Formula: C₁₃H₁₃NO₂[1]
- Canonical SMILES: CCOC(=O)C1=CC=C(C=C1)N2C=CC=C2

Physical Properties

The physical properties of **ethyl 4-(1H-pyrrol-1-yl)benzoate** are summarized in the table below. These properties are crucial for its handling, storage, and use in various experimental setups.

Property	Value	Reference
Molecular Weight	215.248 g/mol	[1]
Melting Point	74°C	[1]
Boiling Point	122°C	[1]
Density	1.08 g/cm ³	[1]
Flash Point	154.3°C	[1]
Refractive Index	1.551	[1]
LogP	2.654	[1]

Chemical Properties

Reactivity and Stability

The reactivity of **ethyl 4-(1H-pyrrol-1-yl)benzoate** is influenced by the pyrrole ring, the benzene ring, and the ester group. The pyrrole ring can undergo electrophilic substitution reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The compound is generally stable under standard conditions.

Solubility

While specific solubility data for **ethyl 4-(1H-pyrrol-1-yl)benzoate** is not readily available, based on its structural similarity to ethyl benzoate, it is expected to be slightly soluble in water and miscible with most organic solvents such as ethanol, chloroform, and ethyl acetate.[2]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **ethyl 4-(1H-pyrrol-1-yl)benzoate**.

Spectroscopic Data	Key Features
^1H NMR (400 MHz, CDCl_3)	δ (ppm) 8.15 (d, 2H), 7.76 (d, 2H), 4.43 (q, 2H), 1.43 (t, 3H)
^{13}C NMR (100 MHz, CDCl_3)	δ (ppm) 164.78, 134.11, 132.05, 129.91, 117.89, 116.09, 61.67, 14.10
Mass Spectrometry (MS)	m/z = 215.09500 (Exact Mass)[1]
Infrared (IR) Spectroscopy	Characteristic peaks for C=O stretching of the ester group ($\sim 1720\text{ cm}^{-1}$), C-O stretching (~ 1275 and 1110 cm^{-1}), and aromatic C-H stretching.
UV-Vis Spectroscopy	$\lambda_{\text{max}} \approx 263\text{-}265\text{ nm}$

Experimental Protocols

Synthesis of Ethyl 4-(1H-pyrrol-1-yl)benzoate

A common method for the synthesis of N-aryl pyrroles is the Clauson-Kaas reaction. A plausible synthetic route for **ethyl 4-(1H-pyrrol-1-yl)benzoate** involves the reaction of ethyl 4-aminobenzoate with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Materials:

- Ethyl 4-aminobenzoate
- 2,5-Dimethoxytetrahydrofuran
- Glacial acetic acid (catalyst)
- Toluene (solvent)
- Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator

- Standard glassware for reflux reaction

Procedure:

- In a round-bottom flask, dissolve ethyl 4-aminobenzoate in toluene.
- Add 2,5-dimethoxytetrahydrofuran to the solution.
- Add a catalytic amount of glacial acetic acid.
- Heat the mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid.
- Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography or recrystallization to obtain pure **ethyl 4-(1H-pyrrol-1-yl)benzoate**.

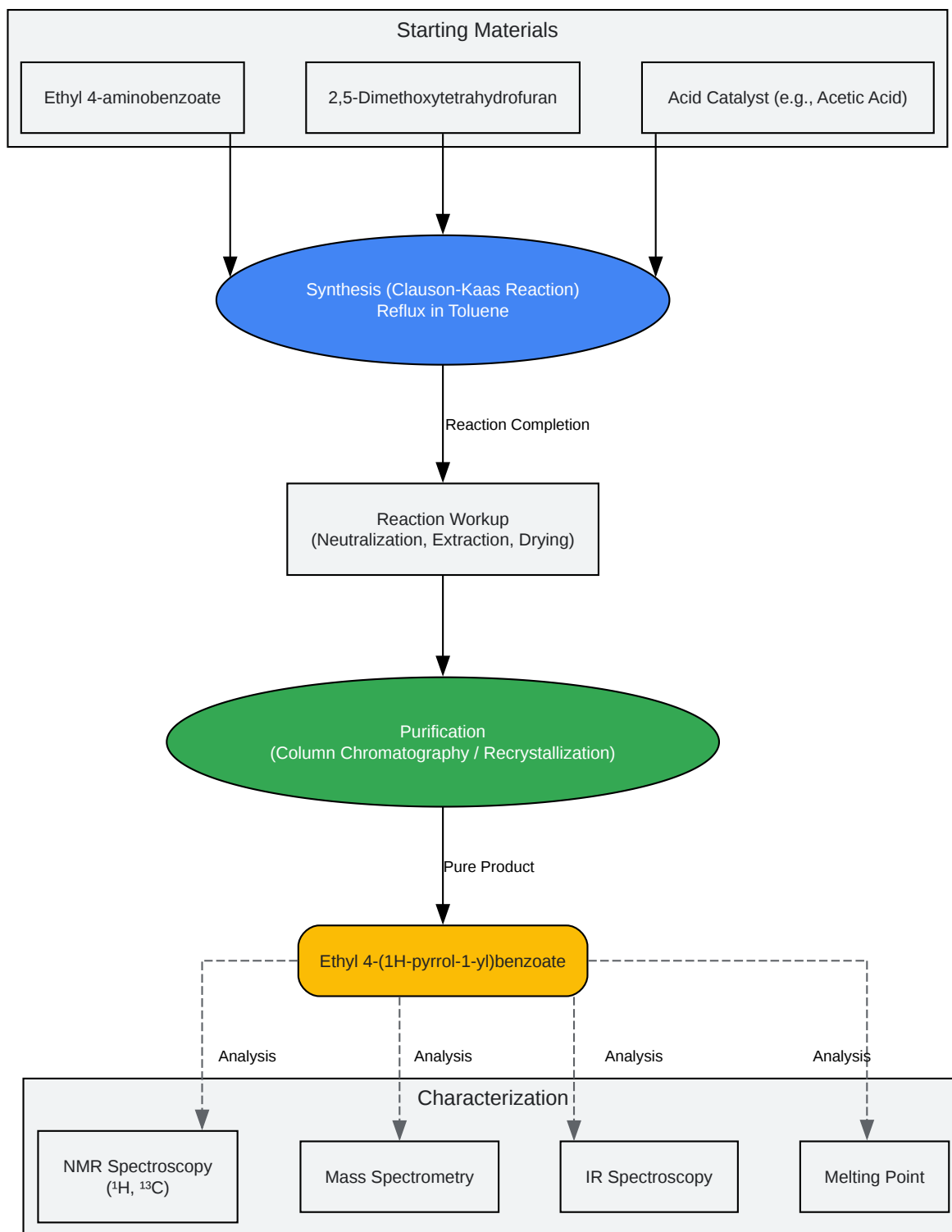
Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent like CDCl_3 . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with an electrospray ionization (ESI) source.
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer to identify the functional groups present in the molecule.

- **Melting Point Determination:** The melting point is measured using a standard melting point apparatus to assess the purity of the compound.

Visualization of Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of **ethyl 4-(1H-pyrrol-1-yl)benzoate**.



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Caption: Workflow for the synthesis and characterization of **ethyl 4-(1H-pyrrol-1-yl)benzoate**.

Potential Applications

Derivatives of **ethyl 4-(1H-pyrrol-1-yl)benzoate** have been investigated for their potential biological activities. For instance, related compounds have been studied as potential antitubercular and antibacterial agents, acting as inhibitors of enzymes like dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR).^{[3][4][5]} This suggests that **ethyl 4-(1H-pyrrol-1-yl)benzoate** can serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, as well as the synthesis and characterization of **ethyl 4-(1H-pyrrol-1-yl)benzoate**. The presented data and protocols are intended to support researchers and scientists in their work with this compound, particularly in the fields of organic synthesis and medicinal chemistry. Its role as a precursor for biologically active molecules highlights its importance in drug discovery and development.

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